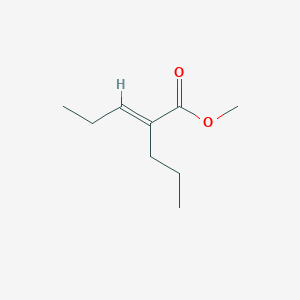

Methyl 2-propylpent-2-enoate

Description

Methyl 2-propylpent-2-enoate is an α,β-unsaturated ester with the molecular formula C₉H₁₄O₂. Such esters are often studied for applications in materials science, pharmaceuticals, or as intermediates in organic synthesis.

Properties

IUPAC Name |

methyl (E)-2-propylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-6-8(7-5-2)9(10)11-3/h6H,4-5,7H2,1-3H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEARQSRPMUTTB-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CCC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C(=C\CC)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-propylpent-2-enoate can be synthesized through the esterification of 2-propylpent-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

2-propylpent-2-enoic acid+methanolH2SO4Methyl 2-propylpent-2-enoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the ester group can yield alcohols.

Substitution: The ester group can be substituted by nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of acid or base catalysts.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or other ester derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 2-propylpent-2-enoate is utilized as a versatile building block in organic synthesis. Its double bond and ester functional group allow for various chemical transformations, making it valuable in synthesizing more complex molecules.

Key Reactions:

- Michael Addition: The compound can undergo Michael addition reactions, where nucleophiles add to the β-carbon of the enone, forming new carbon-carbon bonds. This reaction is significant in creating larger, more complex molecules .

- Esterification Reactions: this compound can participate in esterification processes, leading to the formation of various esters that have applications in flavoring and fragrance industries.

Pharmaceutical Applications

The compound serves as an intermediate in the synthesis of pharmaceutical agents. Its unique structure allows it to be modified into active pharmaceutical ingredients (APIs).

Case Study:

- Synthesis of Muscle Relaxants: Research has indicated that derivatives of this compound can be synthesized into compounds used for muscle relaxation. These derivatives are essential for developing medications that alleviate muscle spasms and pain .

Materials Science

In materials science, this compound is explored for its potential in developing polymers and copolymers.

Applications:

- Polymerization: The compound can be polymerized to create polyesters or copolymers with desirable mechanical properties. These materials find applications in coatings, adhesives, and sealants.

- Additives in Plastics: As a modifier, it can enhance the properties of plastics, improving flexibility and durability .

Agricultural Chemistry

This compound is also investigated for its potential use in agricultural chemistry.

Insecticides and Herbicides:

- The compound's derivatives are being studied as precursors for developing effective insecticides and herbicides. These compounds are designed to target specific pests while minimizing environmental impact .

Environmental Applications

Research has shown that this compound can be involved in the development of biodegradable materials, contributing to sustainability efforts within the chemical industry.

Biodegradable Polymers:

Mechanism of Action

The mechanism of action of methyl 2-propylpent-2-enoate involves its interaction with specific molecular targets, such as enzymes that catalyze ester hydrolysis. The ester bond is cleaved, resulting in the formation of the corresponding acid and alcohol. This reaction is facilitated by the presence of nucleophiles and acid or base catalysts.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs, reactivity, and functional roles, inferred from general principles and indirect evidence.

Structural and Functional Analogues

Key compounds for comparison include:

Dimethyl Fumarate (C₆H₈O₄): A therapeutic agent with an α,β-unsaturated ester moiety, known for activating the Nrf2 pathway .

Methyl Acrylate (C₄H₆O₂): A simpler α,β-unsaturated ester used in polymer production.

Bardoxolone Methyl (C₃₀H₃₉NO₄): A synthetic triterpenoid with an ester group, noted for antioxidant properties .

Comparative Analysis

| Property | Methyl 2-propylpent-2-enoate | Dimethyl Fumarate | Methyl Acrylate |

|---|---|---|---|

| Molecular Formula | C₉H₁₄O₂ | C₆H₈O₄ | C₄H₆O₂ |

| Functional Groups | α,β-unsaturated ester | α,β-unsaturated diester | α,β-unsaturated ester |

| Reactivity | Electrophilic double bond | Electrophilic, Nrf2 activator | Polymerizes readily |

| Applications | Potential synthetic intermediate | Multiple sclerosis therapy | Polymer precursor |

- Reactivity: this compound’s conjugated double bond likely enhances its electrophilicity compared to saturated esters, similar to dimethyl fumarate’s role in redox signaling .

- Hydrogen Bonding: Esters with extended alkyl chains (e.g., 2-propylpent-2-enoate) may exhibit distinct hydrogen-bonding patterns compared to smaller analogs, affecting solubility and crystallinity .

Key Research Findings (Inferred)

Synthetic Utility: Branched esters like this compound may offer steric hindrance advantages in asymmetric synthesis, though direct evidence is lacking.

Biochemical Potential: Analogous α,β-unsaturated esters (e.g., dimethyl fumarate) show antioxidant and anti-inflammatory activity, suggesting possible unexplored roles for this compound .

Polymerization : The compound’s structure may resist uncontrolled polymerization compared to methyl acrylate due to steric effects from the propyl group.

Biological Activity

Methyl 2-propylpent-2-enoate, also known as 2-propyl-4-pentenoic acid methyl ester, is an organic compound that has garnered interest due to its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a pentenoate structure with a methyl ester functional group. Its structure can be represented as follows:

This compound is characterized by its unsaturated carbon chain, which is crucial for its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its role as a metabolite of valproic acid, a well-known anticonvulsant and mood stabilizer. The mechanisms through which it exerts its effects include:

- Enzyme Inhibition : It inhibits enzymes involved in neurotransmitter metabolism, which stabilizes neuronal activity and may contribute to its therapeutic effects in neurological disorders.

- Metabolic Pathways : As a metabolite of valproic acid, it participates in metabolic pathways that affect cellular signaling and gene expression .

Biological Activity Studies

- Neuroprotective Effects : Studies have shown that this compound exhibits neuroprotective properties by modulating neurotransmitter levels. This has implications for treating conditions such as epilepsy and bipolar disorder .

- Histone Acylation : Research indicates that this compound can influence post-translational modifications (PTMs) such as histone acylation, which plays a significant role in gene regulation. The incorporation of alkene-containing metabolites into histones allows for the study of PTMs using bioorthogonal chemistry .

- Chemical Reactivity : The compound's reactivity under various conditions has been explored, including its potential use in oxidative Heck reactions for labeling proteins, demonstrating its versatility in chemical biology applications .

Case Study 1: Neuroprotective Mechanisms

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and improved mitochondrial function, suggesting potential therapeutic applications in neurodegenerative diseases.

Case Study 2: Protein Labeling

In another study, the compound was utilized to label proteins via bioorthogonal reactions. This approach facilitated the tracking of histone modifications in living cells, highlighting the utility of this compound in studying cellular processes at a molecular level .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Ester with unsaturation | Neuroprotective, enzyme inhibition |

| Valproic Acid | Short-chain fatty acid | Anticonvulsant, mood stabilizer |

| Methyl 4-pentenoate | Ester with different chain | Similar enzyme inhibition but less studied |

Q & A

Q. What analytical workflows validate the absence of toxic byproducts in this compound synthesis?

- Methodological Answer : Combine LC-MS/MS to detect trace impurities (e.g., acrylate dimers) and inductively coupled plasma (ICP) spectroscopy for metal residues. Compare retention times and fragmentation patterns against reference standards. For genotoxic impurities, follow ICH M7 guidelines, using in silico tools (e.g., DEREK) to predict mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.